molecular formula C11H12N2O2 B14643040 2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol CAS No. 52252-02-5

2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol

Cat. No.: B14643040
CAS No.: 52252-02-5
M. Wt: 204.22 g/mol
InChI Key: SFCYHHTWJFDQMW-UHFFFAOYSA-N
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Description

2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol is a complex organic compound with a unique structure that includes both an amino group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol typically involves multiple steps, starting from commercially available precursors. One common approach involves the cyclization of a suitable naphthalene derivative with an amino alcohol under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in product quality. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol is unique due to its specific combination of an amino group and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

52252-02-5

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-amino-3a,4,9,9a-tetrahydrobenzo[f][1,3]benzoxazol-8-ol

InChI

InChI=1S/C11H12N2O2/c12-11-13-8-4-6-2-1-3-9(14)7(6)5-10(8)15-11/h1-3,8,10,14H,4-5H2,(H2,12,13)

InChI Key

SFCYHHTWJFDQMW-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC3=C1C=CC=C3O)OC(=N2)N

Origin of Product

United States

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